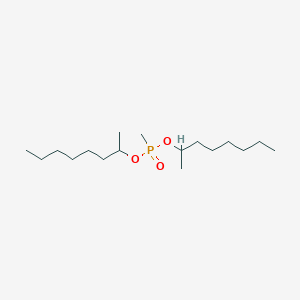
4-Bromo-3-((4-isopropylpiperazin-1-yl)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-((4-isopropylpiperazin-1-yl)methyl)phenol, with the chemical formula C13H9BrN4O2S, is a compound of interest due to its unique structure and potential applications. It falls within the category of organic compounds and contains a phenol group substituted with a bromine atom and an isopropylpiperazine moiety.
Méthodes De Préparation
Synthetic Routes:
-
Synthesis from Phenol:
- The compound can be synthesized by reacting phenol with 4-bromobenzoyl chloride in the presence of a base (such as pyridine or triethylamine).
- The reaction proceeds via nucleophilic aromatic substitution (SNAr) to replace the hydrogen atom on the phenol ring with the 4-bromobenzoyl group.
-
Industrial Production:
- Industrial-scale production methods may involve modifications of the above synthetic route or alternative approaches.
- Detailed reaction conditions and scale-up processes are proprietary and may vary among manufacturers.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The phenolic hydroxyl group can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Substitution: The bromine atom can participate in substitution reactions, such as nucleophilic aromatic substitution (SNAr) or halogen exchange.
Reduction: Reduction of the nitro group (if present) can yield an amino group.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) or bromine in an organic solvent.
Nitration: Nitric acid and sulfuric acid mixture.
Reduction: Hydrogen gas over a metal catalyst (e.g., palladium on carbon).
Major Products:
- The major products depend on the specific reactions performed. Potential products include substituted phenols, brominated derivatives, and reduced forms.
Applications De Recherche Scientifique
4-Bromo-3-((4-isopropylpiperazin-1-yl)methyl)phenol finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: Explored for therapeutic properties (e.g., antimicrobial, antiviral, or anticancer effects).
Industry: May serve as an intermediate in pharmaceutical or agrochemical synthesis.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific interactions with biological targets (e.g., enzymes, receptors).
- Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Propriétés
Formule moléculaire |
C14H21BrN2O |
|---|---|
Poids moléculaire |
313.23 g/mol |
Nom IUPAC |
4-bromo-3-[(4-propan-2-ylpiperazin-1-yl)methyl]phenol |
InChI |
InChI=1S/C14H21BrN2O/c1-11(2)17-7-5-16(6-8-17)10-12-9-13(18)3-4-14(12)15/h3-4,9,11,18H,5-8,10H2,1-2H3 |
Clé InChI |
YFHWVBMGCTUQAO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCN(CC1)CC2=C(C=CC(=C2)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate](/img/structure/B12093257.png)

![[(Difluoromethyl)thio]acetic acid methyl ester](/img/structure/B12093265.png)




![2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B12093280.png)
